(R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
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Overview
Description
®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chiral compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Chiral Synthesis: The chiral center is introduced using enantioselective synthesis methods, often involving chiral catalysts or starting materials.
Acetic Acid Introduction: The acetic acid moiety is introduced through a nucleophilic substitution reaction, often using a suitable acylating agent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the acetic acid moiety.
Reduction: Reduction reactions may target the Boc protecting group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group serves as a protecting group for amines in multi-step synthesis.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-Boc-piperazine: A simpler compound with the Boc-protected piperazine ring but without the acetic acid moiety.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is unique due to its chiral nature and the presence of both the Boc-protected piperazine ring and the acetic acid moiety. This combination of features makes it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
JTCVUIFTKFUZNA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Origin of Product |
United States |
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